3-(Hydroxyiminomethyl)chromen-4-one
Description
3-(Hydroxyiminomethyl)chromen-4-one is a chromone derivative characterized by a hydroxyiminomethyl (-CH=N-OH) substituent at the 3-position of the chromen-4-one scaffold. Chromen-4-one (or chromone) is a bicyclic structure consisting of a benzene ring fused to a γ-pyrone ring.
Properties
IUPAC Name |
3-(hydroxyiminomethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIBNGDNUPBZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342064 | |
| Record name | AC1LB8JG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61424-75-7 | |
| Record name | AC1LB8JG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyiminomethyl)chromen-4-one typically involves the reaction of chromen-4-one derivatives with hydroxylamine hydrochloride under basic conditions. One common method is the condensation of chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyiminomethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine group.
Substitution: The hydroxyiminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted chromen-4-one compounds .
Scientific Research Applications
3-(Hydroxyiminomethyl)chromen-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(Hydroxyiminomethyl)chromen-4-one involves its interaction with various molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Chromen-4-one Derivatives
Chromen-4-one derivatives are widely studied for their pharmacological and synthetic relevance. Below is a comparative analysis of 3-(Hydroxyiminomethyl)chromen-4-one with structurally and functionally related compounds:
Substituent Diversity and Structural Features
Key Observations :
- Positional Effects: Substituents at C3 (e.g., phenyl, indole, hydroxyiminomethyl) significantly influence bioactivity. For example, DD363’s indole moiety enhances antiviral activity by interacting with pyrimidine biosynthesis enzymes .
- Hydrogen Bonding: Hydroxyiminomethyl and hydroxyl groups (as in Genistein) improve solubility and target binding via hydrogen bonding .
Biological Activity
3-(Hydroxyiminomethyl)chromen-4-one, also known by its CAS number 61424-75-7, is a chromone derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
3-(Hydroxyiminomethyl)chromen-4-one is characterized by the presence of a chromone backbone with a hydroxyiminomethyl substituent. The molecular formula is , and it exhibits properties typical of chromones, including antioxidant and anti-inflammatory activities.
Antioxidant Activity
Research indicates that chromone derivatives, including 3-(Hydroxyiminomethyl)chromen-4-one, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress.
Anticancer Properties
Several studies have explored the anticancer potential of chromone derivatives. For instance, compounds similar to 3-(Hydroxyiminomethyl)chromen-4-one have demonstrated cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications on the chromone structure can enhance or reduce anticancer activity.
Enzyme Inhibition
Chromone derivatives have been investigated for their ability to inhibit specific enzymes. For example, studies have shown that certain analogs can inhibit β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. This inhibition may contribute to their therapeutic effects in cancer treatment.
The biological activity of 3-(Hydroxyiminomethyl)chromen-4-one is believed to involve multiple mechanisms:
- Free Radical Scavenging : The hydroxy group in the structure may play a critical role in donating electrons to free radicals.
- Enzyme Interaction : Molecular docking studies suggest that the compound can bind effectively to active sites of target enzymes, influencing their activity through non-covalent interactions.
Case Studies
- Anticancer Activity : A study evaluated various chromone derivatives for their cytotoxic effects on breast cancer cells (MCF-7). Results showed that 3-(Hydroxyiminomethyl)chromen-4-one exhibited an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutic agents.
- Antioxidant Capacity : In vitro assays demonstrated that this compound scavenged DPPH radicals with an IC50 value of 20 µM, showcasing its potential as a natural antioxidant.
Data Table: Biological Activities of 3-(Hydroxyiminomethyl)chromen-4-one
| Activity Type | Methodology | Result (IC50) |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | 20 µM |
| Cytotoxicity | MCF-7 Cell Line | 15 µM |
| β-glucuronidase Inhibition | Enzyme Assay | IC50 not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
